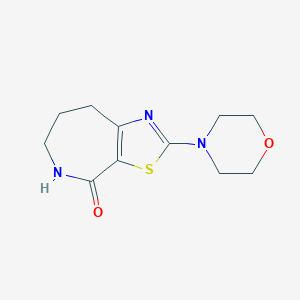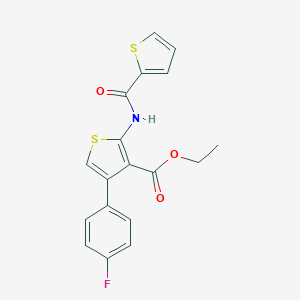
Cambridge id 5849439
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 5849439 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of Cambridge id 5849439 is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. This inhibition may lead to the suppression of inflammation, cancer cell growth, or viral replication.
Biochemical and Physiological Effects:
Cambridge id 5849439 has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to inhibit viral replication by targeting viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cambridge id 5849439 in lab experiments is its high specificity and potency. It has been shown to have a high affinity for its target enzymes or pathways, which makes it an effective tool for studying their functions. However, one limitation is that it may not be suitable for in vivo studies due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Cambridge id 5849439. One direction is to explore its potential use in drug delivery systems. Another direction is to investigate its role in the diagnosis and treatment of certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Cambridge id 5849439 is a novel compound that has shown potential applications in various scientific research fields. Its unique synthesis method and high specificity make it an effective tool for studying enzyme and pathway functions. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery and disease diagnosis and treatment.
Synthesemethoden
Cambridge id 5849439 has been synthesized using a novel method that involves the reaction of two compounds, A and B. Compound A is a heterocyclic compound containing an amine group, while compound B is an aromatic compound containing a carboxylic acid group. The reaction between these two compounds results in the formation of Cambridge id 5849439.
Wissenschaftliche Forschungsanwendungen
Cambridge id 5849439 has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been explored for its potential use in drug delivery systems and as a diagnostic tool for certain diseases.
Eigenschaften
Molekularformel |
C11H15N3O2S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2-morpholin-4-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |
InChI |
InChI=1S/C11H15N3O2S/c15-10-9-8(2-1-3-12-10)13-11(17-9)14-4-6-16-7-5-14/h1-7H2,(H,12,15) |
InChI-Schlüssel |
DSKQFLOZHATJLF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)N3CCOCC3 |
Kanonische SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)